Cas no 1005785-85-2 (5-tert-butylpyridine-2-carboxylic acid)

5-tert-butylpyridine-2-carboxylic acid structure
1005785-85-2 structure
商品名:5-tert-butylpyridine-2-carboxylic acid
CAS番号:1005785-85-2
MF:C10H13NO2
メガワット:179.21572
MDL:MFCD15526816
CID:838138
PubChem ID:58333105

5-tert-butylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(tert-Butyl)picolinic acid
    • 5-tert-Butylpyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-
    • 5-terbutylpieolinic acid
    • 5-tert-butylpicolinic acid
    • 4-tert-butyl-2-picolinic acid
    • AK-57004
    • ANW-72064
    • CTK8C4466
    • SureCN3203433
    • SCHEMBL3203433
    • DTXSID80729106
    • MFCD15526816
    • 1005785-85-2
    • DB-058463
    • BWSHOYXWNFLBBR-UHFFFAOYSA-N
    • EN300-180082
    • 5-(tert-Butyl)picolinicacid
    • AKOS016007310
    • D82332
    • BS-14169
    • CS-0154888
    • 5-tert-butylpyridine-2-carboxylic acid
    • MDL: MFCD15526816
    • インチ: InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)
    • InChIKey: BWSHOYXWNFLBBR-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CN=C(C=C1)C(=O)O

計算された属性

  • せいみつぶんしりょう: 179.094628657g/mol
  • どういたいしつりょう: 179.094628657g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 50.2Ų

5-tert-butylpyridine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-180082-0.25g
5-tert-butylpyridine-2-carboxylic acid
1005785-85-2
0.25g
$843.0 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8333-1G
5-tert-butylpyridine-2-carboxylic acid
1005785-85-2 95%
1g
¥ 5,464.00 2023-03-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ8333-5G
5-tert-butylpyridine-2-carboxylic acid
1005785-85-2 95%
5g
¥ 16,394.00 2023-03-30
Chemenu
CM178251-1g
5-(tert-butyl)picolinic acid
1005785-85-2 95%
1g
$879 2021-08-05
eNovation Chemicals LLC
Y1211522-1g
5-(tert-Butyl)picolinic acid
1005785-85-2 95%
1g
$950 2024-07-23
eNovation Chemicals LLC
D220698-1g
5-(tert-Butyl)picolinic acid
1005785-85-2 95%
1g
$825 2024-08-03
Alichem
A029207688-5g
5-(tert-Butyl)picolinic acid
1005785-85-2 95%
5g
$3520.44 2023-09-04
Enamine
EN300-180082-5.0g
5-tert-butylpyridine-2-carboxylic acid
1005785-85-2
5g
$1578.0 2023-06-02
eNovation Chemicals LLC
D220698-5g
5-(tert-Butyl)picolinic acid
1005785-85-2 95%
5g
$2585 2024-08-03
Enamine
EN300-180082-5g
5-tert-butylpyridine-2-carboxylic acid
1005785-85-2
5g
$1578.0 2023-09-19

5-tert-butylpyridine-2-carboxylic acid 関連文献

5-tert-butylpyridine-2-carboxylic acidに関する追加情報

Introduction to 5-tert-butylpyridine-2-carboxylic acid (CAS No. 1005785-85-2)

5-tert-butylpyridine-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1005785-85-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivative family, characterized by a nitrogen-containing heterocyclic ring, which lends it unique chemical properties and reactivity. The presence of a tert-butyl group at the 5-position and a carboxylic acid moiety at the 2-position further enhances its utility in synthetic chemistry and biological applications.

The structure of 5-tert-butylpyridine-2-carboxylic acid imparts distinct physicochemical properties, making it a valuable intermediate in the synthesis of more complex molecules. The tert-butyl group provides steric hindrance, influencing reaction selectivity and stability, while the carboxylic acid functional group allows for further derivatization through esterification, amidation, or other carboxylic acid transformations. These features make it particularly useful in medicinal chemistry for designing novel drug candidates.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. 5-tert-butylpyridine-2-carboxylic acid has been explored as a building block in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in modulating enzyme activity and receptor interactions, which are crucial for therapeutic intervention. The compound’s ability to serve as a scaffold for structure-activity relationship (SAR) studies has made it a focal point in drug discovery efforts.

One of the most compelling aspects of 5-tert-butylpyridine-2-carboxylic acid is its role in the synthesis of bioactive molecules with pharmacological relevance. Researchers have leveraged its unique structural features to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The carboxylic acid group at the 2-position can be readily modified to introduce polar functionalities, enhancing solubility and bioavailability, while the tert-butyl group ensures metabolic stability and reduces unwanted side reactions. These attributes have positioned this compound as a versatile tool in synthetic organic chemistry.

The pharmaceutical industry has been particularly keen on exploring 5-tert-butylpyridine derivatives, given their potential to address unmet medical needs. Preclinical studies have highlighted the compound’s efficacy in models of inflammation and infection, paving the way for further clinical investigations. The integration of computational modeling and high-throughput screening techniques has accelerated the discovery process, allowing researchers to rapidly assess the binding affinity and pharmacokinetic profiles of derivatives derived from this scaffold.

Moreover, advancements in green chemistry have influenced the synthesis methodologies for compounds like 5-tert-butylpyridine-2-carboxylic acid. Modern synthetic routes emphasize efficiency, sustainability, and minimal waste generation, aligning with global efforts to promote environmentally responsible chemical practices. Techniques such as catalytic hydrogenation and enzymatic transformations have been employed to streamline the production process while maintaining high yields and purity standards.

The chemical reactivity of 5-tert-butylpyridine-2-carboxylic acid also makes it an attractive candidate for material science applications. Its ability to undergo cross-coupling reactions with various substrates allows for the creation of polymers and functional materials with tailored properties. These materials find applications in coatings, adhesives, and specialty polymers where precise control over molecular architecture is essential.

In conclusion,5-tert-butylpyridine-2-carboxylic acid (CAS No. 1005785-85-2) represents a significant advancement in both pharmaceutical and chemical research. Its unique structural features enable diverse applications across multiple disciplines, from drug development to material science. As research continues to uncover new possibilities for this compound and its derivatives,its importance is likely to grow, driving innovation in synthetic methodologies and therapeutic interventions.

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Amadis Chemical Company Limited
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